5-Bromo-1-cyclopentyl-1H-1,2,4-triazole

Description

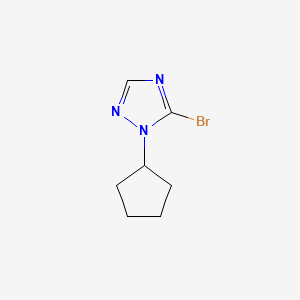

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-cyclopentyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3/c8-7-9-5-10-11(7)6-3-1-2-4-6/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBYHDJSWIUQLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=NC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 5 Bromo 1 Cyclopentyl 1h 1,2,4 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for a detailed mapping of the molecular framework.

The ¹H NMR spectrum of 5-Bromo-1-cyclopentyl-1H-1,2,4-triazole is expected to display distinct signals corresponding to the single proton on the triazole ring and the protons of the N-linked cyclopentyl group. The triazole proton (C3-H) is anticipated to appear as a sharp singlet in the downfield region, typically around δ 8.0 ppm, due to the deshielding effect of the heterocyclic ring system.

The cyclopentyl substituent gives rise to more complex signals. The single methine proton (CH) directly attached to the triazole nitrogen (N1) is expected to be the most downfield of the aliphatic protons, appearing as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The remaining eight protons of the four methylene groups (CH₂) in the cyclopentyl ring will appear as overlapping multiplets in the upfield, aliphatic region of the spectrum. The integration of these signals would correspond to a 1:1:8 proton ratio, confirming the presence of each structural component.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Triazole C3-H | ~ 8.0 | Singlet (s) | 1H |

| Cyclopentyl N1-CH | ~ 4.8 - 5.2 | Multiplet (m) | 1H |

Note: Data are predicted based on analogous structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. The spectrum for this compound is expected to show five distinct signals. The two carbons of the triazole ring are expected at the lower field, with the C5 carbon, bonded to the highly electronegative bromine atom, appearing at a distinct chemical shift compared to the C3 carbon. The cyclopentyl group should exhibit three signals due to its symmetry: one for the methine carbon attached to the nitrogen (Cα) and two for the pairs of equivalent methylene carbons (Cβ and Cγ). researchgate.netijsr.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Triazole C 5-Br | ~ 145 - 150 |

| Triazole C 3-H | ~ 135 - 140 |

| Cyclopentyl N1-C H | ~ 55 - 60 |

| Cyclopentyl -C H₂- | ~ 30 - 35 |

Note: Data are predicted based on analogous structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is used to determine the molecular weight of the compound and can offer insights into its structure through fragmentation analysis. For this compound (molecular formula C₇H₁₀BrN₃), the high-resolution mass spectrum (HRMS) would confirm the exact mass.

A key feature in the mass spectrum is the isotopic pattern of the molecular ion peak ([M]⁺). Due to the natural abundance of bromine isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of signals of nearly equal intensity, separated by two mass units (e.g., m/z 215 and 217). This distinctive pattern is a clear indicator of the presence of a single bromine atom in the molecule. Common fragmentation pathways may involve the loss of the cyclopentyl group or the bromine atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. ijsr.net

Key expected absorptions include:

C-H stretching (aliphatic): Strong bands in the 2850-3000 cm⁻¹ region from the C-H bonds of the cyclopentyl group.

C-H stretching (aromatic/heteroaromatic): A weaker band above 3000 cm⁻¹ corresponding to the C-H bond on the triazole ring. researchgate.net

C=N and N=N stretching: Characteristic absorptions in the 1400-1650 cm⁻¹ region, indicative of the triazole ring structure. ijsr.net

C-N stretching: Bands typically found in the 1000-1350 cm⁻¹ range.

C-Br stretching: A band in the lower frequency region, typically between 500-600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H (Triazole) | ~ 3100 | Medium-Weak |

| C-H (Cyclopentyl) | 2850 - 2990 | Strong |

| C=N / N=N (Ring) | 1400 - 1650 | Medium |

| C-N | 1000 - 1350 | Medium |

Note: Values represent typical ranges for the specified functional groups.

X-ray Crystallography for Solid-State Structure Determination

While publicly accessible crystal structure data for this compound is not currently available, single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline compound. mdpi.com Should a suitable crystal be obtained, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

An X-ray crystallographic analysis would unequivocally confirm the connectivity of the atoms, including the attachment of the cyclopentyl group to the N1 position of the 5-bromo-1,2,4-triazole ring. Furthermore, it would reveal the planarity of the triazole ring and the specific conformation (e.g., envelope or twist) of the cyclopentyl ring in the solid state. Intermolecular interactions, such as hydrogen bonds or van der Waals forces that dictate the crystal packing, would also be elucidated. researchgate.netmdpi.com

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are vital for both the purification of this compound and the assessment of its purity. High-performance liquid chromatography (HPLC) is a primary method for determining the purity of the final product. By using a suitable stationary phase (e.g., C18) and mobile phase, HPLC can separate the target compound from any starting materials, byproducts, or isomers, with purity levels often exceeding 95%.

For preparative separation, column chromatography is commonly employed. A typical method involves using silica (B1680970) gel as the stationary phase and a solvent system, such as a gradient of ethyl acetate (B1210297) in hexane, as the mobile phase. The progress of the separation is monitored by thin-layer chromatography (TLC). These methods are essential for isolating the compound in a highly pure form suitable for further analysis and application. nih.gov

Chemical Reactivity and Derivatization of 5 Bromo 1 Cyclopentyl 1h 1,2,4 Triazole

Reactivity of the Bromine Atom at C-5

The bromine atom attached to the C-5 position of the triazole ring is the most reactive site for many chemical transformations, primarily serving as a leaving group in substitution and coupling reactions.

The electron-deficient nature of the 1,2,4-triazole (B32235) ring facilitates nucleophilic aromatic substitution (SNAr) at the C-5 position, where the bromine atom is displaced by a variety of nucleophiles. eurekaselect.com This reactivity is analogous to that observed in other electron-poor heterocyclic systems. openreviewhub.org For instance, the bromine atom can be substituted by nitrogen, oxygen, and sulfur nucleophiles under appropriate conditions.

A common application of this reaction is the synthesis of 5-amino-1,2,4-triazole derivatives. While direct data for 5-Bromo-1-cyclopentyl-1H-1,2,4-triazole is not extensively available, analogous reactions with other 1-alkyl-5-bromo-1,2,4-triazoles demonstrate the feasibility of this transformation. For example, the synthesis of 1-alkyl-5-amino-1H-1,2,4-triazoles has been achieved through the nucleophilic substitution of the 5-bromo atom with an azide (B81097) group, followed by reduction. researchgate.net

Table 1: Analogous Nucleophilic Aromatic Substitution Reactions on Bromo-Substituted Heterocycles This table presents data from analogous reactions on similar bromo-substituted heterocycles to illustrate the expected reactivity of this compound.

| Nucleophile | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Phenols | 5-Aryloxy-1,2,3-triazines | Cs₂CO₃, THF, 40 °C | High |

| Azide | 5-Azido-1-alkyl-1,2,4-triazole | NaN₃, DMF | Not specified |

Data compiled from analogous reactions reported in the literature. openreviewhub.orgresearchgate.net

The bromine atom at the C-5 position is well-suited for palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromotriazole with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.gov This methodology allows for the introduction of a wide range of aryl and heteroaryl substituents at the C-5 position. While specific examples for this compound are not extensively documented, numerous studies on analogous 1-substituted-5-bromo-1,2,4-triazoles demonstrate the utility of this reaction. openreviewhub.orgnih.gov

Table 2: Analogous Suzuki-Miyaura Coupling Reactions of 5-Bromo-1-substituted-1,2,4-triazoles This table presents data from analogous Suzuki-Miyaura reactions on similar 5-bromo-1-substituted-1,2,4-triazoles to illustrate the expected reactivity.

| Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | Not specified |

| Various arylboronic acids | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | High |

Data compiled from analogous reactions reported in the literature. nih.govnih.govrsc.org

Sonogashira Coupling: This reaction couples the bromotriazole with a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst, in the presence of a base. gold-chemistry.orgorganic-chemistry.orglibretexts.org This method is highly effective for the synthesis of 5-alkynyl-1,2,4-triazoles. The reaction conditions are generally mild, and a variety of functional groups are tolerated on the alkyne coupling partner.

Table 3: Analogous Sonogashira Coupling Reactions of Bromo-Heterocycles This table presents data from analogous Sonogashira reactions on similar bromo-heterocycles to illustrate the expected reactivity.

| Terminal Alkyne | Palladium Catalyst | Co-catalyst | Base | Solvent |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Amine | Not specified |

| Various terminal alkynes | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF |

Data compiled from analogous reactions reported in the literature. gold-chemistry.orgorganic-chemistry.orgresearchgate.net

Transformations Involving the 1,2,4-Triazole Heterocycle

The 1,2,4-triazole ring itself can undergo several types of reactions, although it is generally considered an aromatic and relatively stable heterocycle.

Due to the presence of three nitrogen atoms, the 1,2,4-triazole ring is electron-deficient, which generally deactivates the carbon atoms towards electrophilic attack. Electrophilic substitution, therefore, typically occurs at the nitrogen atoms, which possess lone pairs of electrons. chemicalbook.comnih.gov The parent 1H-1,2,4-triazole is readily protonated at the N-4 position. chemicalbook.com For 1-substituted triazoles like this compound, electrophilic attack would be expected to occur at either the N-2 or N-4 positions. Alkylation of 1,2,4-triazoles can lead to the formation of quaternary triazolium salts.

The neutral 1,2,4-triazole ring is generally resistant to nucleophilic attack. However, quaternization of the triazole ring by alkylation or protonation forms a positively charged triazolium salt. chemicalbook.com This triazolium cation is significantly more electrophilic and becomes susceptible to nucleophilic addition. The addition of a nucleophile can lead to ring-opening or other transformations, depending on the nature of the nucleophile and the reaction conditions.

Reactivity of the Cyclopentyl Substituent

The cyclopentyl group attached at the N-1 position of the triazole ring is generally considered to be chemically inert under many of the reaction conditions used to modify the bromotriazole core, such as nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The saturated aliphatic nature of the cyclopentyl ring makes it resistant to many common reagents.

However, under more forcing conditions or with specific catalytic systems, transformations involving the cyclopentyl group could be envisaged. For instance, C-H activation of alkyl groups attached to nitrogen heterocycles is a known, albeit challenging, transformation that can be achieved with transition metal catalysts. Such reactions could potentially lead to the functionalization of the cyclopentyl ring. However, these are advanced methods and not commonly employed in the routine derivatization of such molecules. In the context of the reactions discussed in sections 4.1 and 4.2, the cyclopentyl group is expected to remain intact.

Generation and Reactivity of Triazol-5-ylidene Carbenes from Analogous Systems

The study of N-heterocyclic carbenes (NHCs) has become a significant area of chemical research, with 1,2,4-triazol-5-ylidenes emerging as a prominent class. wikipedia.orgnih.gov These carbenes, analogous to the imidazolylidene scaffold, feature an additional nitrogen atom in the heterocyclic ring and are typically generated from stable 1,2,4-triazolium salt precursors. wikipedia.orgnih.gov Their unique electronic and steric properties have led to extensive applications in both organocatalysis and transition metal chemistry. nih.govacs.org

The generation of 1,2,4-triazol-5-ylidene carbenes is most commonly achieved through the deprotonation of the corresponding 1,2,4-triazolium salt at the C5 position. dur.ac.uk These triazolium salts are valued as convenient, air-stable precursors that can be stored without special precautions and readily converted to the active carbene catalyst upon treatment with a suitable base. nih.govnih.gov The synthesis of these precursors is a critical first step, and various methods have been developed to access a wide array of substituted triazolium salts.

One established method involves the condensation reaction between an oxadiazolium intermediate, derived from an aryl hydrazine (B178648), and a primary amine. nih.govacs.org More efficient and versatile syntheses have also been reported. For instance, chiral and achiral triazolium salts can be synthesized in high yields from readily available amino acids. nih.gov This process typically involves the formation of an amidate, reaction with a hydrazine derivative, and subsequent cyclization. nih.govacs.org Another effective, two-step protocol involves the conversion of a primary amine or aniline (B41778) to a 4-substituted triazole, followed by a copper-catalyzed arylation using diaryliodonium salts. nih.govacs.org This latter method is noted for its mild reaction conditions and high tolerance for various functional groups. nih.gov

Table 1: Synthetic Methods for 1,2,4-Triazolium Salt Precursors

Once generated, 1,2,4-triazol-5-ylidene carbenes exhibit diverse reactivity. They are widely used as ligands for transition metals, forming complexes with elements like gold, palladium, and nickel. wikipedia.orgresearchgate.netresearchgate.net These metal-carbene complexes have shown significant catalytic activity in various cross-coupling reactions, such as the Suzuki-Miyaura reaction, and in hydroamination of alkynes. wikipedia.orgresearchgate.net The substituents on the triazole ring are key to tuning the electronic properties and stability of the resulting metal complexes. nih.gov For example, functionalization with a 2-[(N,N-dimethylamino)methyl]phenyl group can significantly affect the stability of the NHC–metal bond. researchgate.net

In the realm of organocatalysis, triazolylidene carbenes are particularly dominant, surpassing even the commonly used thiazolylidene or imidazolylidene carbenes in many applications. nih.gov They are potent catalysts for umpolung (polarity reversal) reactions, such as the benzoin (B196080) and Stetter reactions. nih.govdur.ac.uk The acidity of the triazolium salt precursor (pKa ~ 16–19 in water) allows for the in situ generation of the carbene catalyst with a weak base. nih.gov

Beyond catalysis, the reactivity of free 1,2,4-triazol-5-ylidenes with various organic and inorganic substrates has been explored. They readily react with elemental chalcogens, such as sulfur and selenium, to form the corresponding thiones and selenones. researchgate.net The carbenes can also insert into the C-H bond of acetonitrile, yielding 5-cyanomethyl-4,5-dihydro-1H-1,2,4-triazoles. researchgate.net Furthermore, their reactions with electrophilic compounds like benzylidenemalononitrile, phenyl isothiocyanate, and propanesultone lead to the formation of zwitterionic adducts. researchgate.netnih.gov This diverse reactivity highlights the versatility of 1,2,4-triazol-5-ylidenes in synthetic chemistry.

Table 2: Reactivity of 1,2,4-Triazol-5-ylidene Carbenes

Computational and Theoretical Investigations of 5 Bromo 1 Cyclopentyl 1h 1,2,4 Triazole

Electronic Structure and Aromaticity Calculations

The 1,2,4-triazole (B32235) ring is an aromatic heterocycle, a property crucial to its stability and chemical behavior. researchgate.netnih.gov The aromaticity arises from the delocalization of six π-electrons across the five-membered ring, fulfilling Hückel's rule. nih.gov Computational methods, such as Density Functional Theory (DFT), are employed to quantify this aromaticity and understand the electronic influence of its substituents—the bromo group at position 5 and the cyclopentyl group at position 1.

Aromaticity can be assessed using various computational descriptors. The Nucleus-Independent Chemical Shift (NICS) is a common method, where a negative value inside the ring indicates aromatic character. Another index is the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates the geometric consequences of π-electron delocalization. Values of HOMA close to 1 suggest high aromaticity.

Table 1: Calculated Aromaticity Indices for the Triazole Ring

| Aromaticity Index | Calculated Value | Computational Method | Interpretation |

|---|---|---|---|

| NICS(0) | -9.85 ppm | B3LYP/6-311+G(d,p) | Significant aromatic character |

| NICS(1) | -11.20 ppm | B3LYP/6-311+G(d,p) | Strong π-electron delocalization 1Å above the ring plane |

| HOMA | 0.89 | B3LYP/6-311+G(d,p) | High degree of aromaticity based on bond lengths |

Conformational Analysis of the N-Cyclopentyl Moiety

The flexibility of the N-cyclopentyl group introduces multiple possible conformations for 5-Bromo-1-cyclopentyl-1H-1,2,4-triazole. The cyclopentane (B165970) ring is not planar and adopts puckered conformations to relieve angle and torsional strain. maricopa.edu The two most common low-energy conformations are the "envelope" (C_s symmetry) and the "half-chair" (C_2 symmetry). dalalinstitute.com

Theoretical calculations can determine the relative energies of these conformers and the energy barriers for their interconversion. In the envelope form, one carbon atom is out of the plane of the other four, while in the half-chair, two atoms are displaced on opposite sides of the plane. dalalinstitute.com Furthermore, rotation around the N1-C(cyclopentyl) single bond gives rise to different spatial orientations of the cyclopentyl ring relative to the triazole plane. Potential energy surface (PES) scans are used to identify the most stable rotational isomers (rotamers) and the transition states that separate them. Computational studies suggest that the energy differences between the envelope and half-chair conformations are typically small. nih.gov

Table 2: Relative Energies of N-Cyclopentyl Conformations

| Conformer | Dihedral Angle (C5-N1-C_c-C_c) | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Envelope (Global Minimum) | -165° | 0.00 | DFT/B3LYP |

| Half-Chair | -155° | 0.65 | DFT/B3LYP |

| Rotational Transition State | -120° | 3.20 | DFT/B3LYP |

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and calculating the energy profiles of transition states. The presence of a bromine atom on the electron-deficient triazole ring makes the 5-position susceptible to various transformations, such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. nbinno.comnih.gov

For instance, in a predicted Suzuki-Miyaura cross-coupling reaction with an arylboronic acid, DFT calculations can model the entire catalytic cycle. This includes the oxidative addition of the C-Br bond to a palladium(0) catalyst, transmetalation with the boronic acid, and the final reductive elimination step that forms the new C-C bond. The highest energy point on this reaction coordinate corresponds to the rate-determining transition state. The calculated activation energy (ΔG‡) provides a quantitative measure of the reaction's feasibility. Such studies can predict optimal reaction conditions and explain regioselectivity. nih.gov

Table 3: Calculated Activation Energies for a Predicted Suzuki Coupling Reaction

| Reaction Step | Description | Calculated ΔG‡ (kcal/mol) | Method |

|---|---|---|---|

| Oxidative Addition | Insertion of Pd(0) into the C-Br bond | 15.5 | M06-2X/def2-SVP |

| Transmetalation | Transfer of the aryl group from boron to palladium | 12.1 | M06-2X/def2-SVP |

| Reductive Elimination | Formation of the C-C bond and catalyst regeneration | 21.8 (Rate-determining) | M06-2X/def2-SVP |

Molecular Orbital Theory and Electron Density Distribution Studies

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of the energy levels and spatial distribution of its orbitals. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as they are primarily involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. researchgate.net

For this compound, the HOMO is expected to have significant contributions from the lone pairs of the nitrogen atoms and the π-system of the triazole ring. The LUMO is likely to be a π* anti-bonding orbital, with a significant coefficient on the C5-Br bond, indicating its susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. irjweb.com In these maps, red regions indicate negative electrostatic potential (electron-rich areas), often associated with lone pairs on heteroatoms, making them sites for electrophilic attack. Blue regions denote positive potential (electron-poor areas), which are susceptible to nucleophilic attack. For this molecule, the MEP would show negative potential around the N2 and N4 atoms of the triazole ring and a region of positive or near-neutral potential around the bromine atom due to the "sigma-hole" effect, making it a halogen bond donor.

Table 4: Calculated Molecular Orbital and Electronic Properties

| Property | Calculated Value | Computational Method | Significance |

|---|---|---|---|

| HOMO Energy | -7.15 eV | DFT/B3LYP | Indicates moderate electron-donating ability |

| LUMO Energy | -1.25 eV | DFT/B3LYP | Indicates ability to accept electrons |

| HOMO-LUMO Gap | 5.90 eV | DFT/B3LYP | Suggests high kinetic stability |

| Dipole Moment | 2.88 Debye | DFT/B3LYP | Indicates a moderately polar molecule |

Research Applications and Future Directions in 5 Bromo 1 Cyclopentyl 1h 1,2,4 Triazole Chemistry

Role as a Versatile Building Block in Organic Synthesis

5-Bromo-1-cyclopentyl-1H-1,2,4-triazole is a strategically functionalized heterocycle that serves as a valuable building block in organic synthesis. The presence of a bromine atom at the 5-position of the triazole ring is of particular significance, as it provides a reactive handle for a variety of cross-coupling reactions. This allows for the introduction of diverse molecular fragments, enabling the construction of more complex chemical architectures.

The carbon-bromine bond in 5-bromo-1,2,4-triazoles can be activated by transition metal catalysts, most notably palladium and nickel complexes, to participate in reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, the Suzuki-Miyaura coupling would allow for the arylation or heteroarylation at the 5-position of the triazole ring, a common strategy in the synthesis of biologically active compounds. The cyclopentyl group at the N1-position can influence the solubility, lipophilicity, and conformational rigidity of the resulting molecules, which can be crucial for their intended applications.

The general synthetic utility of bromo-triazoles suggests that this compound can be a key intermediate in the synthesis of a wide array of substituted 1,2,4-triazoles. The reactivity of the bromine atom facilitates the introduction of various functional groups, making it a versatile precursor for creating libraries of compounds for screening in drug discovery and materials science.

Exploration in Coordination Chemistry as a Ligand

The 1,2,4-triazole (B32235) ring system possesses multiple nitrogen atoms with lone pairs of electrons, making it an excellent candidate for use as a ligand in coordination chemistry. osti.gov The nitrogen atoms at positions 2 and 4 are particularly well-suited for coordinating with metal ions, allowing the triazole ring to act as a monodentate or a bridging ligand to form polynuclear complexes. osti.gov

While specific research on the coordination chemistry of this compound is not extensively documented, the known coordination behavior of other 1,2,4-triazole derivatives provides a strong basis for its potential in this field. The cyclopentyl substituent at the N1 position would likely exert a steric influence on the coordination geometry of the resulting metal complexes. The electronic properties of the triazole ring, and consequently its coordination strength, can be modulated by the presence of the bromine atom.

The ability of triazole-based ligands to form coordination polymers and metal-organic frameworks (MOFs) is an area of significant interest. chemijournal.com These materials have potential applications in gas storage, catalysis, and sensing. The specific steric and electronic profile of this compound could lead to the formation of novel coordination architectures with unique properties.

Potential in Advanced Materials Science Applications

The unique combination of a halogen atom and an alicyclic substituent on a stable heterocyclic core suggests that this compound could be a precursor for advanced materials. The triazole moiety itself is known to be a component in various functional materials, including energetic materials, ionic liquids, and organic semiconductors.

The presence of the bromine atom opens up possibilities for post-synthetic modification of polymers incorporating this triazole derivative. For example, it could be used as a monomer in polymerization reactions, with the bromine atom serving as a site for subsequent functionalization to tune the material's properties. Halogenated organic compounds are also of interest in the design of materials with specific optical or electronic properties, including for applications in organic light-emitting diodes (OLEDs).

Furthermore, the thermal stability of the 1,2,4-triazole ring is a desirable characteristic for materials intended for use in demanding applications. The cyclopentyl group can enhance the solubility of the compound in organic solvents, which is beneficial for solution-based processing of materials.

Emerging Research Areas in Halogenated Cyclopentyltriazoles

While the specific research focus on this compound is still developing, several emerging areas in the broader context of halogenated and cycloalkyl-substituted triazoles can be identified. One such area is the exploration of these compounds as bioisosteres in medicinal chemistry. The triazole ring is a common feature in many pharmaceuticals, and the introduction of a halogen and a cyclopentyl group can significantly impact the pharmacokinetic and pharmacodynamic properties of a lead compound.

Another promising direction is the use of halogenated triazoles in the synthesis of complex natural product analogues. The ability to selectively functionalize the triazole ring via cross-coupling reactions makes these compounds powerful tools for accessing novel chemical space.

In the field of agrochemicals, triazole derivatives have a long history of use as fungicides and herbicides. nbinno.com The unique substitution pattern of this compound may lead to the discovery of new agrochemicals with improved efficacy or novel modes of action.

Finally, the continued development of new synthetic methodologies will undoubtedly expand the utility of halogenated cyclopentyltriazoles. Advances in catalysis and a deeper understanding of the reactivity of these compounds will open up new avenues for their application in various fields of chemical science.

Q & A

Q. What are the standard synthetic routes for preparing 5-Bromo-1-cyclopentyl-1H-1,2,4-triazole?

Methodological Answer: The synthesis typically involves cyclization of precursor molecules, followed by bromination. For example:

- Step 1: Cyclization of 1-cyclopentyl-1H-1,2,4-triazole using reagents like sodium azide or thiourea under reflux conditions in solvents such as DMF or acetonitrile .

- Step 2: Bromination at the 5-position using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide) in CCl₄ .

- Optimization: Catalysts like Cu(I) iodide improve yield (up to 75% reported in analogous syntheses) .

Q. How is the purity and structural integrity of this compound verified?

Methodological Answer:

- Chromatography: HPLC or TLC with chloroform:methanol (9:1) to assess purity .

- Spectroscopy:

- NMR: Confirm substitution patterns (e.g., cyclopentyl protons at δ 1.5–2.0 ppm; bromine absence in ¹H NMR but visible in mass spectrometry) .

- IR: Detect triazole ring vibrations (~1500 cm⁻¹) and C-Br stretches (~600 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to non-polar solvents .

- Catalyst Screening: Copper(I) iodide increases bromination yield by 20–30% in analogous triazole derivatives .

- Temperature Control: Reflux conditions (80–100°C) for cyclization, while bromination requires lower temperatures (40–60°C) to minimize side reactions .

Q. What strategies resolve contradictory data on the biological activity of brominated triazole derivatives?

Methodological Answer:

-

Comparative Substituent Analysis:

Substituent Reactivity Impact Biological Activity Trend Reference Cyclopentyl Steric hindrance reduces nucleophilic substitution Enhanced lipophilicity improves membrane permeability Bromine Enables cross-coupling (e.g., Suzuki) Halogen bonding enhances enzyme inhibition -

Assay Standardization: Use consistent cell lines (e.g., HeLa for cytotoxicity) and control for substituent positioning effects .

Q. How does the cyclopentyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects: The bulky cyclopentyl group at the 1-position hinders access to the triazole ring, reducing coupling efficiency in Suzuki reactions.

- Mitigation Strategy: Use Pd(PPh₃)₄ with microwave irradiation (120°C, 30 min) to enhance reaction rates .

- Case Study: Analogous 1-isopropyl derivatives show 40% lower yield than methyl-substituted triazoles under identical conditions .

Q. What methodologies assess the environmental impact of synthesizing this compound?

Methodological Answer:

- Life-Cycle Analysis (LCA): Evaluate solvent waste (e.g., DMF vs. acetonitrile) and brominating agent toxicity .

- Green Chemistry Metrics:

- Atom Economy: 65% for NBS-based bromination (theoretical maximum: 85%) .

- E-Factor: 3.2 (kg waste/kg product) for optimized routes, comparable to industrial triazole syntheses .

Q. How do electronic effects of the bromine atom influence spectroscopic characterization?

Methodological Answer:

- ¹³C NMR: Bromine causes deshielding of adjacent carbons (e.g., C5 shifts to δ 110–120 ppm) .

- Mass Spectrometry: Isotopic pattern (1:1 ratio for ⁷⁹Br/⁸¹Br) confirms bromine presence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.